molecular formula C10H10N2OS B8283089 4,6-Dimethyl-1,2-benzisothiazole-3-carboxylic acid amide

4,6-Dimethyl-1,2-benzisothiazole-3-carboxylic acid amide

Cat. No. B8283089
M. Wt: 206.27 g/mol
InChI Key: QEUUNWQNJZZRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08377949B2

Procedure details

To a solution of 4,6-dimethyl-1,2-benzisothiazole-3-carboxylic acid amide (20 mg, 0.097 mmol) in EtOH (10 mL) and H2O (2 mL) is added KOH (11′mg, 0.19 mmol). The solution is heated to 85° C. for 48 hours. The solution is cooled down and is placed in an ice bath. Conc. HCl is added to adjust the pH of the solution to 2. The precipitated solid is collected by means of filtration to afford 4,6-Dimethyl-1,2-benzisothiazole-3-carboxylic acid (15 mg, 75%).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.19 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[C:8]([C:11](N)=[O:12])=[N:9][S:10][C:6]=2[CH:5]=[C:4]([CH3:14])[CH:3]=1.[OH-:15].[K+].Cl>CCO.O>[CH3:1][C:2]1[C:7]2[C:8]([C:11]([OH:15])=[O:12])=[N:9][S:10][C:6]=2[CH:5]=[C:4]([CH3:14])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
CC1=CC(=CC2=C1C(=NS2)C(=O)N)C
Name
Quantity
0.19 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled down
CUSTOM
Type
CUSTOM
Details
is placed in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitated solid is collected by means of filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC2=C1C(=NS2)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.